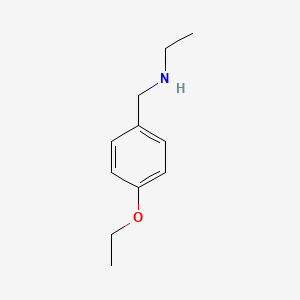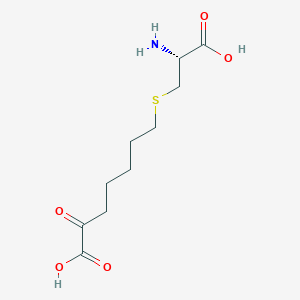
Daclatasvir SRSR Isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Daclatasvir SRSR Isomer is a variant of Daclatasvir, a potent antiviral agent used to treat specific hepatitis C virus (HCV) infections . It is a direct-acting antiviral agent against Hepatitis C Virus (HCV) used for the treatment of chronic HCV genotype 1 and 3 infection .
Synthesis Analysis
The synthesis of Daclatasvir involves a multi-step continuous flow process without intermediate purification and solvent exchange . A compact manufacturing machine has been developed for the synthesis of the antiviral API daclatasvir, which enables multi-step synthesis using innovative reaction chemistry and post-synthesis purification equipment .Molecular Structure Analysis
Daclatasvir’s molecular structure includes two amino acids, proline and valine, in their natural L-form, which makes it easier to synthesize in the right stereo configuration . The daclatasvir molecule contains the two amino acids proline and valine in their natural L-form which makes it easier to synthesize in the right stereo configuration .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Daclatasvir include a condensation reaction of daclatasvir key intermediate (S,S) isomer hydrochloride and N-methyloxycarbonyl-L-valine in the presence of base and dichloromethane/ethyl acetate .Aplicaciones Científicas De Investigación
Antiviral Applications
Daclatasvir SRSR Isomer is an antiviral agent . It is particularly effective against the hepatitis C virus (HCV), which affects the liver and can lead to diseases such as liver cancer and hepatocellular carcinoma . Daclatasvir, marketed as Daklinza, is available as daily oral tablets in hydrochloride salt form to combat HCV .
Synthesis and Characterization
The synthesis and characterization of Daclatasvir SRSR Isomer have been extensively studied . A novel and green method has been reported for synthesizing the stereoisomers of daclatasvir . This method uses green solvents like DMSO, 2-methyl tetrahydrofuran, and isopropyl alcohol .
Drug Manufacturing
Daclatasvir SRSR Isomer is used in the manufacturing of antiviral drugs . The manufacture of most antiviral drugs is typically carried out using batch synthesis, which requires long production times and significant manpower and infrastructure . However, a compact manufacturing machine has been developed for the synthesis of the antiviral API daclatasvir . This machine is easily reconfigured, has a much-reduced footprint, and enables multi-step synthesis using innovative reaction chemistry and post-synthesis purification equipment .
Continuous Flow Synthesis
Daclatasvir SRSR Isomer can be synthesized using a continuous flow method . This method allows for the ultra-fast production of Daclatasvir as its free base (within 28.2 min.) with a throughput of 11.8 g per day .
Analytical Method Development
Daclatasvir SRSR Isomer can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Daclatasvir .
Green Chemistry
The synthesis of Daclatasvir SRSR Isomer aligns with the principles of green chemistry . The slow addition procedure was designed to get high yields in the presence of green solvents . This method reduces the usage of hazardous chemicals, making it a more environmentally friendly approach .
Mecanismo De Acción
Target of Action
Daclatasvir is a direct-acting antiviral agent against Hepatitis C Virus (HCV) used for the treatment of chronic HCV genotype 1 and 3 infection . It exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A , a nonstructural phosphoprotein encoded by HCV .
Mode of Action
Binding to the N-terminus of the D1 domain of NS5A prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . Daclatasvir is shown to target both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .
Biochemical Pathways
The biochemical pharmacological effects of NS5A inhibitors are multifaceted and complex and include altering the subcellular distribution of NS5A, modulating the phosphorylation state of the protein, interfering with the formation of the membranous factories where virus replication occurs, and blocking the transfer of the viral genome .
Pharmacokinetics
Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies . Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for daclatasvir .
Result of Action
The therapy is intended to cure or achieve a sustained virologic response (SVR12), after 12 weeks of daily therapy . SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .
Action Environment
No dose adjustment is necessary for patients with any degree of hepatic or renal impairment . The dose of daclatasvir should be reduced from 60 to 30 mg once daily when co-administered with strong inhibitors of cytochrome P450 3A4 . The dose of daclatasvir should be increased from 60 to 90 mg once daily when co-administered with moderate inducers of cytochrome P450 3A4 . Co-administration of daclatasvir with strong inducers of cytochrome P450 3A4 is contraindicated .
Direcciones Futuras
Daclatasvir forms part of potent and well-tolerated all-oral treatment regimens for chronic hepatitis C virus infection . It has a well-characterized pharmacokinetic profile and holds great potential for overcoming the solubility and bioavailability challenges associated with DCV, ultimately leading to improved therapeutic outcomes for patients with HCV infection .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Daclatasvir SRSR Isomer involves the conversion of the starting material, 2-bromo-4'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile, to the final product through a series of chemical reactions.", "Starting Materials": [ "2-bromo-4'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile", "Sodium hydride", "Diisopropylamine", "Methyl iodide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium carbonate", "Sodium chloride", "Water", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Treatment of 2-bromo-4'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile with sodium hydride and diisopropylamine in dry DMF at 0-5°C to obtain the corresponding aniline intermediate.", "Step 2: Alkylation of the aniline intermediate with methyl iodide in the presence of sodium hydride in DMF at room temperature to form the corresponding N-methyl aniline intermediate.", "Step 3: Reduction of the N-methyl aniline intermediate with sodium borohydride in acetic acid at room temperature to obtain the corresponding amine intermediate.", "Step 4: Reaction of the amine intermediate with (S)-3-chloro-1,2-propanediol in the presence of hydrochloric acid in methanol at reflux temperature to form the corresponding (S)-3-(aminomethyl)-1,2-propanediol intermediate.", "Step 5: Conversion of the (S)-3-(aminomethyl)-1,2-propanediol intermediate to the corresponding (S)-3-(tert-butoxycarbonylamino)-1,2-propanediol intermediate by treatment with tert-butyl chloroformate in the presence of diisopropylethylamine in DMF at room temperature.", "Step 6: Reaction of the (S)-3-(tert-butoxycarbonylamino)-1,2-propanediol intermediate with 2-bromo-4'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile in the presence of sodium carbonate in DMF at room temperature to form the corresponding Daclatasvir SRSR Isomer.", "Step 7: Purification of the Daclatasvir SRSR Isomer by recrystallization from ethyl acetate/water." ] } | |
Número CAS |
1417333-63-1 |
Nombre del producto |
Daclatasvir SRSR Isomer |
Fórmula molecular |
C₄₀H₅₀N₈O₆ |
Peso molecular |
738.88 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)
